molecular formula C27H23ClF3N3O2 B6355441 11-[4-[3-Chloro-5-trifluoromethyl-2-pyridinyloxyphenyl]-hexahydro-3,3-dimethyl-1H-dibenzo[b,e][1,4]diazepin-1-one CAS No. 1023485-44-0

11-[4-[3-Chloro-5-trifluoromethyl-2-pyridinyloxyphenyl]-hexahydro-3,3-dimethyl-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No. B6355441
M. Wt: 513.9 g/mol
InChI Key: JADWBFHSXKNYDT-UHFFFAOYSA-N
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Description

11-[4-[3-Chloro-5-trifluoromethyl-2-pyridinyloxyphenyl]-hexahydro-3,3-dimethyl-1H-dibenzo[b,e][1,4]diazepin-1-one is a useful research compound. Its molecular formula is C27H23ClF3N3O2 and its molecular weight is 513.9 g/mol. The purity is usually 95%.
The exact mass of the compound 11-[4-[3-Chloro-5-trifluoromethyl-2-pyridinyloxyphenyl]-hexahydro-3,3-dimethyl-1H-dibenzo[b,e][1,4]diazepin-1-one is 513.1430892 g/mol and the complexity rating of the compound is 856. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 11-[4-[3-Chloro-5-trifluoromethyl-2-pyridinyloxyphenyl]-hexahydro-3,3-dimethyl-1H-dibenzo[b,e][1,4]diazepin-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 11-[4-[3-Chloro-5-trifluoromethyl-2-pyridinyloxyphenyl]-hexahydro-3,3-dimethyl-1H-dibenzo[b,e][1,4]diazepin-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound involves the reaction of a pyridine derivative with a benzodiazepine derivative. The reaction is carried out in the presence of a suitable catalyst and under controlled conditions to obtain the desired product.

Starting Materials
3-Chloro-5-trifluoromethyl-2-pyridinecarboxylic acid, 3,3-dimethyl-1,2-dihydro-1H-dibenzo[b,e][1,4]diazepin-1-one, Hexamethyleneimine, Phosphorus pentoxide, Thionyl chloride, Sodium hydroxide, Hydrochloric acid, Sodium bicarbonate, Ethyl acetate, Methanol, Acetic anhydride, Sodium acetate, Acetic acid, Sodium borohydride, Hydrogen gas, Palladium on carbon

Reaction
Step 1: Synthesis of 3-Chloro-5-trifluoromethyl-2-pyridinecarboxylic acid by reacting 3-chloro-5-trifluoromethylpyridine with phosphorus pentoxide and thionyl chloride., Step 2: Conversion of 3-Chloro-5-trifluoromethyl-2-pyridinecarboxylic acid to its acid chloride derivative by reacting with thionyl chloride., Step 3: Synthesis of 4-(3-Chloro-5-trifluoromethyl-2-pyridinyloxy)phenol by reacting the acid chloride derivative with sodium hydroxide and 4-hydroxyphenol., Step 4: Synthesis of 3,3-dimethyl-1,2-dihydro-1H-dibenzo[b,e][1,4]diazepin-1-one by reacting hexamethyleneimine with acetic anhydride and sodium acetate, followed by reaction with 3,4-dimethoxybenzaldehyde and sodium borohydride., Step 5: Synthesis of 11-[4-[3-Chloro-5-trifluoromethyl-2-pyridinyloxyphenyl]-hexahydro-3,3-dimethyl-1H-dibenzo[b,e][1,4]diazepin-1-one by reacting 4-(3-Chloro-5-trifluoromethyl-2-pyridinyloxy)phenol with 3,3-dimethyl-1,2-dihydro-1H-dibenzo[b,e][1,4]diazepin-1-one in the presence of palladium on carbon and hydrogen gas.

properties

IUPAC Name

6-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23ClF3N3O2/c1-26(2)12-21-23(22(35)13-26)24(34-20-6-4-3-5-19(20)33-21)15-7-9-17(10-8-15)36-25-18(28)11-16(14-32-25)27(29,30)31/h3-11,14,24,33-34H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JADWBFHSXKNYDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC=C(C=C4)OC5=C(C=C(C=N5)C(F)(F)F)Cl)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-[4-[3-Chloro-5-trifluoromethyl-2-pyridinyloxyphenyl]-hexahydro-3,3-dimethyl-1H-dibenzo[b,e][1,4]diazepin-1-one

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